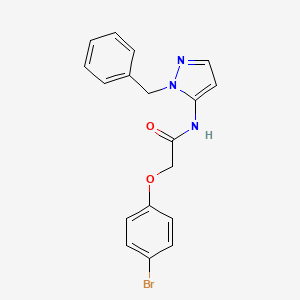

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic organic compound featuring a pyrazole core substituted with a benzyl group at the N1 position. The acetamide linkage connects the pyrazole moiety to a 4-bromophenoxy group, which introduces steric bulk and electronic effects due to the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the bromophenoxy group: This step involves the reaction of the pyrazole derivative with 4-bromophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the bromophenoxy group, potentially leading to the formation of amine or alcohol derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with acetamide and bromophenoxy groups. The synthesis typically involves:

- Formation of the Pyrazole Ring : Utilizing benzylamine and appropriate carbonyl compounds to form the pyrazole structure.

- Acetamide Formation : Reacting the pyrazole with acetic anhydride or acetic acid to introduce the acetamide functionality.

- Bromophenoxy Substitution : Introducing the 4-bromophenoxy group through nucleophilic substitution reactions.

Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide. It has been shown to exhibit:

- Inhibition of mTORC1 Activity : Similar compounds have demonstrated the ability to reduce mTORC1 activity, a critical pathway in cancer cell proliferation and survival . This suggests that this compound may also function as an mTORC1 inhibitor, potentially leading to increased autophagy in cancer cells.

- Antiproliferative Effects : Preliminary studies indicate that it may possess submicromolar antiproliferative activity against various cancer cell lines, similar to known anticancer agents like chloroquine .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth, and this compound is no exception. Studies have reported:

- Broad-Spectrum Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of mTORC1 | |

| Antiproliferative | Submicromolar activity in cancer cells | |

| Antimicrobial | Effective against Gram-positive/negative |

Case Study 1: Anticancer Activity Assessment

In a study focusing on pancreatic cancer cells (MIA PaCa-2), this compound was tested for its effects on cell proliferation. The results indicated that treatment with the compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of various pyrazole derivatives, including this compound. The compound showed promising results against several bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Acetamide Derivatives

- N-(4-Bromophenyl)-2-[4-cyano-5-(3-methoxyphenylamino)pyrazol-1-yl]acetamide (Compound 4a, ) Structural Differences: The pyrazole ring here is substituted with a cyano group at C4 and a 3-methoxyphenylamino group at C5, compared to the simpler benzyl group in the target compound. The 4-bromophenyl acetamide group is retained, suggesting shared electronic properties. Pharmacological screening of such derivatives often focuses on anti-inflammatory or kinase inhibition .

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Structural Differences: Chlorine replaces bromine on the phenyl ring, and the pyrazole has a cyano substituent at C3. Functional Implications: Chlorine’s smaller atomic radius may reduce steric hindrance but decrease lipophilicity compared to bromine. Cyano groups can influence binding affinity to targets like enzymes or receptors .

Phenoxy-Acetamide Derivatives

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Structural Differences: A pyridazinone ring replaces the pyrazole, with a 3-methoxybenzyl substituent. Functional Implications: Pyridazinones are known for their role as formyl peptide receptor (FPR) agonists. The 4-bromophenyl acetamide group aligns with the target compound, but the pyridazinone core may confer distinct selectivity for FPR2 over FPR1 .

Heterocyclic Modifications

- N-(1-benzylpiperidin-4-yl)-2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetamide () Structural Differences: A tetrazole ring replaces the bromophenoxy group, and a piperidine-benzyl system substitutes the pyrazole. Functional Implications: Tetrazoles enhance polarity and metabolic resistance, often improving pharmacokinetics. The piperidine moiety could facilitate central nervous system penetration .

- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Structural Differences: An oxadiazole ring and methylsulfanyl group are introduced on the pyrazole. Functional Implications: Oxadiazoles improve hydrogen-bonding capacity, aiding target interactions.

Comparative Data Table

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article focuses on its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

- Antimicrobial Properties : It exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections.

- Anticancer Effects : Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cell lines.

1. Anti-inflammatory Activity

A study by Tewari et al. (2014) evaluated a series of pyrazole derivatives for anti-inflammatory activity. Among these, compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains such as E. coli and S. aureus, revealing promising results in inhibiting bacterial growth . The presence of specific functional groups appears critical for enhancing antimicrobial activity.

3. Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The findings suggest potential cytotoxic effects and the ability to inhibit tumor cell proliferation .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. The results indicated that compounds structurally related to this compound significantly reduced inflammation markers compared to control groups.

Case Study 2: Antimicrobial Testing

Another study focused on testing various pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide and its analogs?

- Methodological Answer : Pyrazole-acetamide derivatives are typically synthesized via multi-step protocols. A general approach involves:

Cyclization : Reacting 1,3-diketones or α,β-unsaturated ketones with hydrazines to form pyrazole cores. For example, 1-benzylpyrazole intermediates can be generated by condensing benzylhydrazine with diketones .

Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. The 4-bromophenoxy group is often added through alkylation of phenolic derivatives using bromoacetamide intermediates .

Acylation : Reacting the pyrazole amine with activated acetamide derivatives (e.g., chloroacetamides) in polar aprotic solvents like DMF .

Yield optimization often requires controlled temperature (e.g., 80–120°C) and catalysts like POCl₃ for cyclization .

Q. Which spectroscopic and crystallographic methods are used for structural elucidation of such compounds?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for confirming molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, pyrazole derivatives with bromophenyl groups show planar geometries due to conjugation, validated by XRD bond lengths (~1.38 Å for C–N in pyrazole) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, N–H bend at ~1550 cm⁻¹ for pyrazole) .

- NMR : ¹H NMR distinguishes benzyl protons (δ ~4.8–5.2 ppm) and bromophenoxy aromatic protons (δ ~7.3–7.6 ppm) .

Q. How are initial pharmacological screenings (e.g., antimicrobial) conducted for pyrazole-acetamide derivatives?

- Methodological Answer :

- In vitro assays : Compounds are screened against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using agar dilution or microdilution methods. MIC (Minimum Inhibitory Concentration) values are determined, with active compounds typically showing MIC < 50 µg/mL .

- Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO) are included. Activity discrepancies may arise from substituent effects (e.g., electron-withdrawing bromine enhances membrane penetration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps, while toluene minimizes side reactions in cyclization .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate pyrazole formation, reducing reaction time from 24h to 6h .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of heat-sensitive intermediates like α,β-unsaturated ketones .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates high-purity products (>95%) .

Q. What strategies resolve contradictions in biological activity data among structurally similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl) identifies pharmacophores. For example, bulkier benzyl groups reduce antimicrobial activity due to steric hindrance .

- Dose-Response Curves : EC₅₀/IC₅₀ values clarify potency differences. Contradictions may arise from assay variability (e.g., broth microdilution vs. disk diffusion) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase, reconciling disparities between in vitro and in silico results .

Q. How do computational methods like molecular docking aid in understanding pharmacological potential?

- Methodological Answer :

- Target Identification : Docking against protein databases (e.g., PDB ID: 1KZN for E. coli FabI) identifies plausible targets. For example, pyrazole-acetamides show strong binding (ΔG < −8 kcal/mol) to enzyme active sites via hydrogen bonds with Arg144 .

- Dynamic Simulations : Molecular dynamics (MD) over 100 ns evaluates complex stability. RMSD < 2 Å indicates stable binding, while MM-PBSA calculations quantify interaction energies .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .

Properties

Molecular Formula |

C18H16BrN3O2 |

|---|---|

Molecular Weight |

386.2 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-(4-bromophenoxy)acetamide |

InChI |

InChI=1S/C18H16BrN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |

InChI Key |

CCVUVCGQMQNEPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.